4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide
Description
4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a dimethylsulfamoyl group, an ethoxy group, and a nitrophenyl group attached to a benzamide core.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-4-26-13-7-10-15(16(11-13)20(22)23)18-17(21)12-5-8-14(9-6-12)27(24,25)19(2)3/h5-11H,4H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGNTYSHOJRPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Ethoxylation: Addition of the ethoxy group.
Sulfamoylation: Introduction of the dimethylsulfamoyl group.
Amidation: Formation of the benzamide core.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for ethoxylation, and catalysts for sulfamoylation and amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy and dimethylsulfamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-aminophenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)aniline
Uniqueness
4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine sulfonamide moiety, and a dimethylphenyl group. Its molecular formula is , which contributes to its diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antiviral , anticancer , and antimicrobial agent.
Antiviral Activity
Research indicates that compounds with thiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that similar thiazole-containing compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Anticancer Properties
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies report that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
The precise mechanism of action for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes critical for microbial survival.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways related to cancer proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral | Showed effective inhibition of viral replication at low micromolar concentrations. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study 3 | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria with MIC values below 10 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
